alpha-Ionol

Catalog No.
S3710072
CAS No.
25312-34-9
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Ionol

CAS Number

25312-34-9

Product Name

alpha-Ionol

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+

InChI Key

PWDOJWCZWKWKSE-BQYQJAHWSA-N

SMILES

CC1=CCCC(C1C=CC(C)O)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(C)O)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)O)(C)C

Alpha-Ionol is a natural organic compound classified as a monoterpenoid alcohol, with the molecular formula C₁₃H₂₂O. It is structurally related to ionones and is known for its pleasant floral scent, which resembles that of violets. Alpha-Ionol is primarily derived from the oxidative cleavage of carotenoids and is considered a flavoring agent in various food products and fragrances due to its sweet and soft aroma .

  • Safety Considerations: Limited data exists on the toxicity of alpha-Ionol. However, as with many organic compounds, caution is advised when handling it. It's recommended to wear personal protective equipment like gloves and goggles.
  • Flammability: Flash point is reported to be 200 °F (93.33 °C). Standard laboratory safety protocols for flammable liquids should be followed.

Microbial Biotransformation

One area of research explores the use of alpha-Ionol as a substrate for microbial biotransformation. Researchers have investigated fungi like Aspergillus niger and Fusarium culmorum to convert alpha-Ionol into 3-oxo-alpha-ionone [1]. This biotransformation process offers a potential alternative to traditional methods for producing related flavor and fragrance compounds.

Source

[1] Microbial Biotransformation of α-ionol

Typical of alcohols and terpenoids:

  • Oxidation: Alpha-Ionol can be oxidized to form alpha-ionone, a compound that exhibits similar aromatic properties but has a more intense scent. This transformation can occur through various oxidation methods, including enzymatic processes or chemical oxidants .
  • Esterification: Alpha-Ionol can react with acids to form esters, which are often used in perfumery and flavoring to enhance fragrance profiles.
  • Dehydration: Under certain conditions, alpha-ionol can lose water to form olefins, contributing to its reactivity in synthetic applications.

Alpha-Ionol exhibits notable biological activities, including:

  • Antioxidant Properties: Research indicates that alpha-ionol possesses antioxidant capabilities, which may help protect cells from oxidative stress and damage .
  • Potential Anti-Cancer Effects: Some studies suggest that alpha-ionol may influence cellular signaling pathways associated with cancer progression by modulating cyclic adenosine monophosphate levels, thereby activating protein kinase A and AMP-activated protein kinase pathways .
  • Neuroprotective Effects: There is emerging evidence that alpha-ionol may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases through its ability to modulate neuronal signaling pathways.

Alpha-Ionol can be synthesized through various methods:

  • Oxidative Cleavage of Carotenoids: This natural method involves the breakdown of carotenoids such as beta-carotene under oxidative conditions, yielding alpha-ionol as one of the products.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials like citral or other terpenoid precursors. These methods often involve careful control of reaction conditions to achieve high yields of alpha-ionol.
  • Biocatalysis: Enzymatic methods using specific enzymes (e.g., cytochrome P450) can selectively oxidize precursors to produce alpha-ionol with high specificity and yield .

Alpha-Ionol has diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant scent, alpha-ionol is commonly used in perfumes and scented products.
  • Flavoring Agent: It acts as a flavor enhancer in food products, contributing a sweet floral note.
  • Cosmetics: Alpha-Ionol is employed in cosmetic formulations for its aromatic properties and potential skin benefits.

Studies examining the interactions of alpha-ionol with biological systems suggest that it may modulate various signaling pathways. For instance, its influence on cyclic adenosine monophosphate levels indicates potential interactions with G-protein coupled receptors, which are critical in many physiological processes. Further research is needed to fully elucidate these interactions and their implications for health and disease management.

Several compounds share structural similarities with alpha-ionol. Here are some notable ones:

CompoundStructure SimilarityUnique Properties
Alpha-IononeSimilar backboneMore intense aroma; used in perfumery
Beta-IononeSimilar backboneStronger odor; derived from beta-carotene
GeraniolDifferent functional groupKnown for rose-like scent; used in perfumery
LinaloolSimilar terpenoid structureFloral scent; widely used in cosmetics

Alpha-ionol stands out due to its unique balance of sweetness and floral notes compared to other ionones and terpenes. Its potential biological activities further differentiate it from similar compounds, making it a subject of interest for both research and industrial applications.

Physical Description

colourless liquid with a sweeter odour of ionones

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

194.167065321 g/mol

Monoisotopic Mass

194.167065321 g/mol

Heavy Atom Count

14

Density

0.917-0.924

UNII

4QI2W5Y52K

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-: ACTIVE

Dates

Modify: 2023-08-20

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